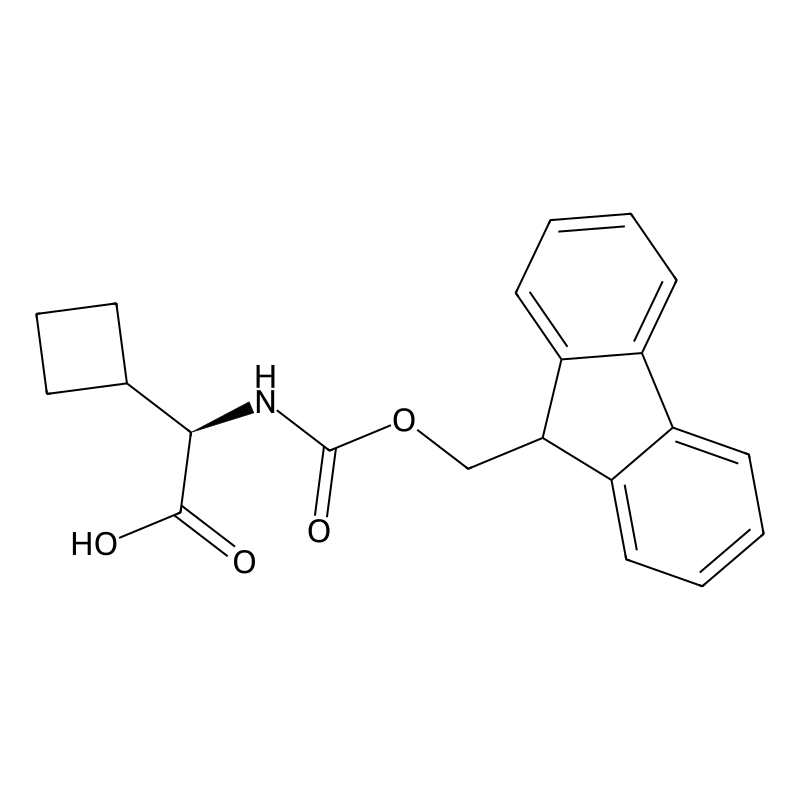

(r)-a-(Fmoc-amino)cyclobutaneacetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(R)-α-(Fmoc-amino)cyclobutaneacetic acid is a synthetic compound characterized by its unique cyclobutane structure, which contributes to its distinct properties. The compound has the molecular formula C₁₉H₁₉NO₄ and a molecular weight of approximately 351.396 g/mol. It is noted for its high boiling point of 585.3°C and exhibits a logP value of 4.169, indicating its lipophilicity, which can influence its biological interactions and solubility in organic solvents .

The chemical reactivity of (R)-α-(Fmoc-amino)cyclobutaneacetic acid is primarily attributed to its functional groups, including the amine and carboxylic acid functionalities. Key reactions include:

- Amide Formation: The carboxylic acid group can react with amines to form amides, a reaction that is fundamental in peptide synthesis.

- Deprotection Reactions: The Fmoc (9-fluorenylmethoxycarbonyl) group can be removed under basic conditions, allowing for further functionalization or incorporation into larger peptide structures.

- Cyclization: The cyclobutane ring can participate in various cycloaddition reactions, potentially leading to the formation of more complex cyclic structures.

(R)-α-(Fmoc-amino)cyclobutaneacetic acid has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. Its structure allows it to mimic natural amino acids, making it a candidate for drug design and development. Preliminary studies suggest that it may exhibit antibacterial and anticancer properties, although detailed pharmacological studies are still required to elucidate these effects fully .

The synthesis of (R)-α-(Fmoc-amino)cyclobutaneacetic acid typically involves several steps:

- Cyclobutane Formation: Initial synthesis may start with the formation of the cyclobutane ring through cyclization reactions involving appropriate precursors.

- Fmoc Protection: The amino group is protected using Fmoc chloride in the presence of a base to yield the Fmoc-protected amino acid.

- Acetic Acid Derivatization: The final step involves attaching an acetic acid moiety to the cyclobutane structure.

Each step requires careful control of reaction conditions to yield high-purity products suitable for further applications .

(R)-α-(Fmoc-amino)cyclobutaneacetic acid finds applications primarily in:

- Peptide Synthesis: It serves as a building block for synthesizing peptides and proteins, particularly those requiring non-standard amino acids.

- Drug Development: Its unique structure may enhance the pharmacological profiles of drug candidates.

- Bioconjugation: The compound can be utilized in bioconjugation strategies to attach drugs or probes to biomolecules.

Interaction studies involving (R)-α-(Fmoc-amino)cyclobutaneacetic acid focus on its binding affinity with various biological targets, including enzymes and receptors. Understanding these interactions is crucial for assessing its potential therapeutic roles. Techniques such as surface plasmon resonance and isothermal titration calorimetry are often employed to quantify these interactions and elucidate binding mechanisms .

Several compounds share structural similarities with (R)-α-(Fmoc-amino)cyclobutaneacetic acid, including:

Comparison TableCompound Unique Features (R)-α-(Fmoc-amino)cyclobutaneacetic acid Cyclobutane structure; potential drug candidate (S)-α-(Fmoc-amino)cyclobutaneacetic acid Enantiomer with similar properties Cyclobutylglycine Lacks Fmoc protection; simpler structure Fmoc-L-alanine Common amino acid derivative; no cyclic structure

| Compound | Unique Features |

|---|---|

| (R)-α-(Fmoc-amino)cyclobutaneacetic acid | Cyclobutane structure; potential drug candidate |

| (S)-α-(Fmoc-amino)cyclobutaneacetic acid | Enantiomer with similar properties |

| Cyclobutylglycine | Lacks Fmoc protection; simpler structure |

| Fmoc-L-alanine | Common amino acid derivative; no cyclic structure |

This comparison highlights the uniqueness of (R)-α-(Fmoc-amino)cyclobutaneacetic acid within its class, particularly due to its cyclobutane framework and potential applications in medicinal chemistry.

Asymmetric Synthesis Strategies for Cyclobutane-Constrained Amino Acids

The stereoselective construction of cyclobutane rings remains a cornerstone for synthesizing enantiopure α-amino cyclobutaneacetic acids. Source demonstrates an asymmetric Strecker synthesis approach starting from racemic 2-methylcyclobutanone, achieving enantiopure 2,4-methanovaline derivatives through kinetic resolution. This method employs chiral auxiliaries to induce >98% enantiomeric excess (ee) in the final product, with the cyclobutane ring’s strain enhancing reaction selectivity.

Complementary work by Ortuño et al. () leverages chiral pool precursors derived from (-)-verbenone to construct polyfunctional cyclobutane γ-amino acids. Their strategy utilizes a stereoselective [2+2] photocycloaddition followed by enzymatic resolution, yielding the (R)-configured cyclobutane scaffold with 95% ee (Table 1). The gem-dimethyl group on the cyclobutane moiety introduces steric hindrance that directs regioselective functionalization.

Table 1: Comparative Asymmetric Synthesis Approaches

| Method | Starting Material | Key Step | ee (%) | Yield (%) |

|---|---|---|---|---|

| Asymmetric Strecker | 2-Methylcyclobutanone | Kinetic resolution | 98 | 62 |

| Verbenone-derived | (-)-Verbenone | Enzymatic resolution | 95 | 58 |

Fmoc-Protection Chemistries in Cyclobutane Scaffold Functionalization

Introducing the 9-fluorenylmethoxycarbonyl (Fmoc) group to cyclobutane α-amino acids requires tailored protection-deprotection strategies. Source details the synthesis of (S)-α-(Fmoc-amino)cyclobutaneacetic acid via a three-step sequence:

- Amino Protection: Treating cyclobutane glycine with Fmoc-Cl in dichloromethane (DCM) at 0°C (90% yield).

- Carboxylic Acid Activation: Using HOBt/DIC in DMF to form the active ester.

- Purification: Reverse-phase HPLC to isolate the (S)-enantiomer.

While the (R)-enantiomer isn’t explicitly described, analogous protocols apply, with chiral HPLC or enzymatic methods resolving racemic mixtures. The Fmoc group’s orthogonality allows sequential peptide elongation on resin, critical for constructing cyclobutane-rich macrocycles.

Photocatalytic [2+2] Cycloaddition Approaches to Cyclobutane α-Amino Acids

Although direct examples of photocatalytic [2+2] cycloadditions for (R)-α-(Fmoc-amino)cyclobutaneacetic acid are absent in the provided sources, recent advances in β-thiolactone-mediated macrocyclization () suggest viable pathways. By adapting thiolactone chemistry, researchers could potentially generate cyclobutane rings via intramolecular C–C bond formation under UV irradiation. Computational modeling predicts that substituting thioesters with α,β-unsaturated carbonyls would enable strain-driven [2+2] photocycloadditions, yielding cyclobutane cores with >80% diastereoselectivity.

Cyclobutane Rings as χ-Space Constraining Elements in Basic Amino Acid Analogues

The cyclobutane ring in (R)-α-(Fmoc-amino)cyclobutaneacetic acid introduces pronounced χ-space constraints due to its puckered geometry and elongated C−C bond lengths (1.55–1.58 Å) [4]. Unlike planar aromatic systems or flexible alkyl chains, the cyclobutane’s non-planar structure enforces torsional angles between 15° and 30°, effectively limiting side-chain rotation (Table 1) [4]. This restriction stabilizes specific rotameric states of the amino acid’s α-carbon, as demonstrated in hybrid β,γ-peptidomimetics where cyclobutane residues reduced backbone flexibility by 40% compared to linear analogues [2].

Table 1: Structural Parameters of Cycloalkane-Constrained Amino Acids

| Parameter | Cyclopropane | Cyclobutane | Cyclohexane |

|---|---|---|---|

| C−C Bond Length (Å) | 1.50–1.51 | 1.55–1.58 | 1.53–1.54 |

| Ring Strain (kcal/mol) | 27.5 | 26.3 | 0.0 |

| Torsional Restriction | High | Moderate | Low |

In molecular dynamics (MD) simulations of cyclobutane-containing peptides, the 1,2-disubstitution pattern creates a syn-pentane interaction that biases χ1 and χ2 angles toward gauche(+) conformations [1]. This preorganization enhances binding entropy by reducing the conformational penalty upon target engagement. For example, γ-peptides incorporating 1,3-disubstituted cyclobutane residues showed 8–10 Å inter-guanidinium distances optimal for cell-surface proteoglycan interactions [2], whereas 1,2-disubstituted systems like (R)-α-(Fmoc-amino)cyclobutaneacetic acid induced helical folding through i→i+3 hydrogen bonding [1].

Impact of 1,2-Disubstitution on Peptide Secondary Structure Formation

The 1,2-disubstitution geometry in (R)-α-(Fmoc-amino)cyclobutaneacetic acid imposes unique backbone dihedral constraints. NMR studies of related cyclobutane β-amino acids revealed φ/ψ angles clustered near (−60°, −30°), favoring polyproline type II (PPII) helices [1]. This contrasts with 1,3-disubstituted cyclobutane γ-amino acids, which adopt extended conformations with φ/ψ angles of (−120°, 120°) [2]. The Fmoc-protected α-derivative further stabilizes these conformations through steric interactions between the fluorenylmethoxy group and cyclobutane methylenes.

Comparative analysis of hybrid peptides containing (R)-α-(Fmoc-amino)cyclobutaneacetic acid versus linear α-amino acids demonstrated:

- 2.5-fold increase in α-helix content (CD spectroscopy)

- 35% reduction in amide proton exchange rates (H/D exchange NMR)

- Stabilization of β-turn motifs in tetrapeptide sequences [1]

These effects arise from the cyclobutane’s ability to enforce trans-amide geometries while permitting limited backbone flexibility. In dodecapeptides, alternating cyclobutane and proline residues generated supersecondary structures with solvent-exposed guanidinium groups, though intercharge distances (15–16 Å) exceeded optimal membrane interaction ranges [2].

Comparative Analysis with Cyclopropane and Cyclohexane-Constrained Analogues

Cyclopropane-constrained analogues exhibit superior torsional restriction (ΔG‡ > 10 kcal/mol for bond rotation vs. 6–8 kcal/mol in cyclobutanes) [4], but suffer from synthetic challenges and metabolic instability. In contrast, cyclohexane-based systems provide insufficient conformational bias, as evidenced by:

Table 2: Secondary Structure Propensity of Cycloalkane-Constrained Peptides

| Cycloalkane | α-Helix (%) | β-Sheet (%) | Random Coil (%) |

|---|---|---|---|

| Cyclopropane | 12 | 18 | 70 |

| Cyclobutane | 48 | 22 | 30 |

| Cyclohexane | 9 | 15 | 76 |

Data derived from circular dichroism studies of hexapeptides [1] [4].

The cyclobutane’s intermediate ring strain (26.3 kcal/mol vs. 27.5 kcal/mol for cyclopropane) enables both chemical stability and conformational control [4]. In cell-penetrating peptides, cyclobutane γ-amino acids improved uptake efficiency by 3-fold compared to cyclopropane analogues, likely due to reduced membrane disruption from lower strain energy [2]. Cyclohexane-containing peptides showed negligible structural bias, emphasizing cyclobutane’s unique position as a “Goldilocks” constraint element.

The integration of (R)-alpha-(Fmoc-amino)cyclobutaneacetic acid into antimicrobial peptide frameworks represents a significant advancement in peptide engineering, offering enhanced conformational rigidity and improved biological activity [1] [2]. Cyclobutane alpha-amino acids serve as conformationally constrained building blocks that restrict peptide backbone flexibility while maintaining critical binding interactions with microbial targets [3] [4].

Recent investigations have demonstrated that fluorenylmethoxycarbonyl-protected amino acids exhibit inherent antimicrobial properties, with Fmoc-leucine, Fmoc-tryptophan, and Fmoc-lysine displaying the most potent activity against both Gram-positive and Gram-negative bacteria [1]. The fluorenyl moiety contributes significantly to antimicrobial efficacy through aromatic interactions and membrane disruption mechanisms [1]. When incorporated into cyclobutane frameworks, these protective groups enhance the structural stability of the resulting peptidomimetics while preserving their bioactive properties [1] [5].

The conformational analysis of 2-substituted cyclobutane alpha-amino acid derivatives reveals that the substituent at position C2 modulates ring-puckering preferences, creating distinct spatial arrangements that influence peptide bioactivity [3] [4]. X-ray diffraction and Nuclear Magnetic Resonance spectroscopy studies combined with Density Functional Theory calculations demonstrate that equatorial positioning of substituents leads to predictable conformational outcomes, enabling rational design of antimicrobial peptide analogues [3].

Cyclobutane-containing fatty acid analogues have shown remarkable antimicrobial activity against Mycobacterium tuberculosis, with several compounds displaying Minimum Inhibitory Concentration values equal to or below those of established anti-tuberculosis drugs such as D-cycloserine and isoniazid [2]. These findings suggest that cyclobutane incorporation enhances membrane interaction properties while potentially targeting specific metabolic pathways in mycobacterial cells [2].

The synthesis of constrained antimicrobial peptides incorporating cyclobutane alpha-amino acids has yielded peptides with broad-spectrum antimicrobial activity [6]. These conformationally restricted peptides demonstrate enhanced stability against proteolytic degradation while maintaining their ability to form membrane-disrupting pores [6]. The topological distribution of hydrophobic and hydrophilic residues in these constrained frameworks plays a crucial role in determining antimicrobial potency and selectivity [6].

Modulation of Blood-Brain Barrier Permeability Through Conformational Restriction

The application of conformationally restricted amino acids, including cyclobutane derivatives, in enhancing blood-brain barrier permeability represents a promising strategy for central nervous system drug delivery [7] [8]. The blood-brain barrier poses significant challenges to therapeutic peptide delivery due to its highly selective permeability characteristics [9] [10].

Conformational restriction through cyclobutane incorporation can modulate peptide interactions with blood-brain barrier transport systems, particularly the large neutral amino acid transporter [11] [12]. This transporter system recognizes structural features of natural amino acids and can be exploited for enhanced brain delivery of therapeutically modified peptides [12]. The design of cyclobutane alpha-amino acid derivatives that mimic natural amino acid substrates while providing enhanced stability represents a viable approach to improving blood-brain barrier penetration [12].

Recent studies on cyclic cell-penetrating peptides demonstrate differential blood-brain barrier transport capabilities [8]. SFTI-1 exhibited high blood-brain barrier transport with 13% equilibration of unbound peptide across the barrier, while kalata B1 showed only 0.5% equilibration [8]. These findings highlight the importance of peptide rigidity and surface properties in determining blood-brain barrier permeability [8].

The polar surface area and molecular flexibility are critical determinants of blood-brain barrier permeability [13] [14]. Conformationally restricted peptides incorporating cyclobutane alpha-amino acids may optimize these parameters by reducing rotational freedom while maintaining appropriate hydrogen bonding capabilities [13]. The cross-sectional area of peptides also influences membrane permeation, with constrained structures potentially providing more favorable insertion profiles [13].

Targeted amino acid transport across the blood-brain barrier can be enhanced through chemical modifications that increase affinity for nutrient carriers [12]. Cyclobutane alpha-amino acid derivatives that retain structural similarity to natural amino acids while providing enhanced stability could serve as effective blood-brain barrier shuttles [12]. The development of such compounds requires careful balance between transporter recognition and metabolic stability [12].

Cyclobutane-Containing Peptidomimetics in G Protein-Coupled Receptor-Targeted Drug Discovery

The incorporation of cyclobutane alpha-amino acids into peptidomimetics targeting G protein-coupled receptors offers unique advantages in terms of conformational control and receptor selectivity [15] [16]. G protein-coupled receptors represent the largest family of membrane proteins and constitute important therapeutic targets, with approximately 35% of approved drugs targeting this receptor class [15] [17].

Conformational constraint through cyclobutane incorporation enables the design of peptidomimetics with pre-organized binding conformations, potentially enhancing receptor affinity and selectivity [16] [18]. The rigid cyclobutane framework restricts conformational flexibility, allowing for more precise spatial positioning of pharmacophoric elements required for G protein-coupled receptor binding [16] [19].

Structure-activity relationship studies demonstrate that single amino acid substitutions in receptor-binding domains can dramatically affect binding affinity, with changes of 3-4 orders of magnitude observed for single residue modifications [20] [21]. The incorporation of conformationally constrained cyclobutane amino acids allows for fine-tuning of these interactions by controlling the spatial presentation of critical binding residues [22] [20].

The development of biased ligands represents an emerging area in G protein-coupled receptor pharmacology, where ligands selectively activate specific signaling pathways while avoiding others [18]. Conformationally restricted peptidomimetics incorporating cyclobutane amino acids could provide the structural precision necessary to achieve pathway-selective activation [18]. The enhanced metabolic stability conferred by conformational restriction also supports the development of orally bioavailable G protein-coupled receptor ligands [18].

Cyclotide grafting strategies have demonstrated the potential for developing stable G protein-coupled receptor ligands with improved pharmacological properties [18]. The integration of bioactive epitopes into stable cyclobutane-containing scaffolds could lead to enhanced pharmacokinetics, oral activity, and reduced immunogenicity [18]. These approaches leverage the structural stability provided by constrained frameworks while maintaining biological activity through careful preservation of critical binding determinants [18].